Ethyl 4-ethoxysulfonylbenzoate
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Overview
Description
Ethyl 4-ethoxysulfonylbenzoate is an organic compound with the molecular formula C11H14O5S and a molecular weight of 258.29 g/mol. It belongs to the class of sulfonate esters and is commonly used in scientific experiments due to its unique properties, such as acting as a strong acid catalyst. The compound appears as a white to yellowish powder and is soluble in most organic solvents, including acetone, chloroform, and ethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-ethoxysulfonylbenzoate is synthesized by the reaction of ethyl benzoate with chlorosulfonic acid, yielding an intermediate compound that is then treated with sodium ethoxide. The reaction mechanism involves the substitution of the ester group of ethyl benzoate with a sulfonyl chloride group, followed by the hydrolysis of the intermediate compound to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-ethoxysulfonylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate ester group can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding sulfonic acid and alcohol.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols, can react with the sulfonate ester group.
Acidic or Basic Conditions: Hydrolysis can be carried out under acidic or basic conditions to yield different products.
Major Products Formed:
Sulfonic Acids: Hydrolysis of this compound yields sulfonic acids.
Alcohols: The corresponding alcohol is also formed during hydrolysis.
Scientific Research Applications
Ethyl 4-ethoxysulfonylbenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a strong acid catalyst.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in drug metabolism studies to understand the behavior of complex organic compounds.
Industry: Acts as a building block in the synthesis of various industrial chemicals.
Mechanism of Action
The mode of action of Ethyl 4-ethoxysulfonylbenzoate involves its interaction with specific parts of the sodium ion channel on the nerve membrane. It affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses.
Comparison with Similar Compounds
Ethyl benzoate: A precursor in the synthesis of Ethyl 4-ethoxysulfonylbenzoate.
Methyl benzoate: Another ester of benzoic acid with similar properties.
Ethyl acetate: A common ester used in organic synthesis.
Uniqueness: this compound is unique due to its strong acid catalytic properties and its specific interaction with sodium ion channels, which is not commonly observed in other similar esters.
Properties
IUPAC Name |
ethyl 4-ethoxysulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5S/c1-3-15-11(12)9-5-7-10(8-6-9)17(13,14)16-4-2/h5-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJWYSLUTFZDIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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